molecular formula C19H11NO7 B3868331 2,6,7-Trihydroxy-9-(2-nitrophenyl)xanthen-3-one

2,6,7-Trihydroxy-9-(2-nitrophenyl)xanthen-3-one

Cat. No.: B3868331
M. Wt: 365.3 g/mol
InChI Key: ZULBKXYQNMBEJG-UHFFFAOYSA-N
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Description

2,6,7-Trihydroxy-9-(2-nitrophenyl)xanthen-3-one is a chemical compound with the molecular formula C₁₉H₁₁NO₇ and a molecular weight of 365.29 g/mol It is a xanthone derivative, characterized by the presence of three hydroxyl groups and a nitrophenyl group attached to the xanthone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Trihydroxy-9-(2-nitrophenyl)xanthen-3-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-nitrobenzaldehyde with resorcinol in the presence of a catalyst, such as zinc chloride or sulfuric acid, to form the xanthone core . The reaction is usually carried out under reflux conditions to ensure complete condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2,6,7-Trihydroxy-9-(2-nitrophenyl)xanthen-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6,7-Trihydroxy-9-(2-nitrophenyl)xanthen-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6,7-Trihydroxy-9-(2-nitrophenyl)xanthen-3-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6,7-Trihydroxy-9-(2-nitrophenyl)xanthen-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,6,7-trihydroxy-9-(2-nitrophenyl)xanthen-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11NO7/c21-13-5-10-17(7-15(13)23)27-18-8-16(24)14(22)6-11(18)19(10)9-3-1-2-4-12(9)20(25)26/h1-8,21-23H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULBKXYQNMBEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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